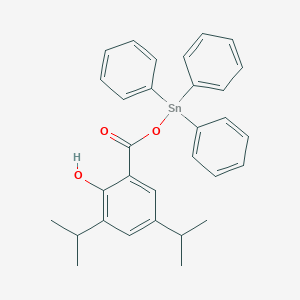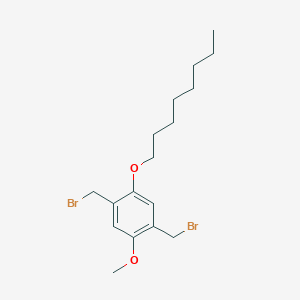
Triphenyltin 3,5-diisopropylsalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyltin 3,5-diisopropylsalicylate is an organotin compound with the molecular formula C31H32O3Sn. It is a derivative of triphenyltin, where the tin atom is bonded to three phenyl groups and one 3,5-diisopropylsalicylate group. This compound is known for its applications in various fields, including agriculture, medicine, and materials science, due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyltin 3,5-diisopropylsalicylate typically involves the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
(C6H5)3SnOH+C13H18O3→(C6H5)3SnO2C13H18+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyltin 3,5-diisopropylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound to triphenyltin hydride.
Substitution: The salicylate group can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of halides or other nucleophiles.
Major Products Formed
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various organotin compounds with different ligands.
Applications De Recherche Scientifique
Triphenyltin 3,5-diisopropylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential biocide.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the production of materials with specific properties, such as antifouling coatings.
Mécanisme D'action
The mechanism of action of triphenyltin 3,5-diisopropylsalicylate involves its interaction with cellular proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It is known to affect the mitochondrial function, leading to the production of reactive oxygen species and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
- Triphenyltin hydride
Uniqueness
Triphenyltin 3,5-diisopropylsalicylate is unique due to the presence of the 3,5-diisopropylsalicylate group, which imparts specific chemical and biological properties. This compound exhibits enhanced stability and bioactivity compared to other triphenyltin derivatives, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
143716-16-9 |
|---|---|
Formule moléculaire |
C31H32O3Sn |
Poids moléculaire |
571.3 g/mol |
Nom IUPAC |
2-carboxy-4,6-di(propan-2-yl)phenolate;triphenylstannanylium |
InChI |
InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
SZGSZYHIADMUDS-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C |
SMILES isomérique |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
TPT-DPS triphenyltin 3,5-diisopropylsalicylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)







![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)


